2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide is a chemical compound with the molecular formula C13H20N2O. It is classified as an amide, specifically a substituted acetamide, which features an amino group and a dimethylphenyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realm of anticonvulsant applications .
The synthesis of 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide typically involves the reaction of 2,6-dimethylphenyl isocyanate with isopropylamine in the presence of a suitable solvent. The reaction may be catalyzed by acid or base to enhance yield and purity.
The molecular structure of 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide features:
Cc1cccc(C)c1N(C(=O)CN(C)C)C
.The compound can participate in various chemical reactions typical for amides and substituted acetamides:
The reactivity of this compound is influenced by the electron-donating effects of the dimethyl groups on the aromatic ring, which can stabilize positive charges during electrophilic substitutions.
The mechanism of action for 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide in biological systems may involve modulation of neurotransmitter systems, particularly through interactions with gamma-aminobutyric acid receptors. This modulation can lead to anticonvulsant effects by enhancing inhibitory neurotransmission in the central nervous system.
The compound's stability and reactivity are essential for its application in pharmaceuticals, where it must maintain efficacy while being safe for use.
2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide has potential applications in various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2